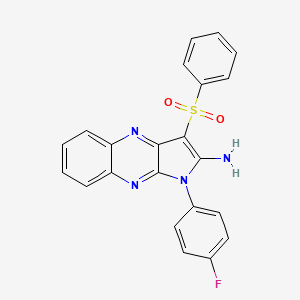

CAY10602

説明

CAY10602 is a synthetic compound known for its role as an activator of sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including aging and inflammation processes . The compound has the chemical name 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine and a molecular formula of C22H15FN4O2S .

科学的研究の応用

CAY10602 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the activation of sirtuin 1 and its effects on various biochemical pathways.

Biology: Investigated for its role in cellular processes such as apoptosis, inflammation, and aging.

Medicine: Explored for potential therapeutic applications in diseases related to inflammation and metabolic disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 1

作用機序

CAY10602 exerts its effects by activating sirtuin 1, a NAD±dependent deacetylase. This activation leads to the deacetylation of various target proteins, including transcription factors and enzymes involved in cellular metabolism. The compound suppresses the NF-κB-dependent induction of tumor necrosis factor-alpha by lipopolysaccharide in THP-1 cells, thereby reducing inflammation .

Similar Compounds:

Resveratrol: Another well-known activator of sirtuin 1, but with a different chemical structure.

SRT1720: A synthetic activator of sirtuin 1 with similar biological effects.

SRT2104: Another synthetic activator with enhanced potency compared to resveratrol.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows for potent activation of sirtuin 1 with minimal cytotoxicity. Its ability to suppress inflammation and modulate metabolic pathways makes it a valuable tool in research and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of CAY10602 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]quinoxaline structure. The process typically includes:

- Formation of the pyrrolo[2,3-b]quinoxaline core through cyclization reactions.

- Introduction of the phenylsulfonyl group via sulfonylation reactions.

- Addition of the 4-fluorophenyl group through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The compound is typically synthesized in a controlled environment to ensure consistency and quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced sulfonyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

特性

IUPAC Name |

3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFVFDHRYKBBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365601 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374922-43-7 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: CAY10602 acts as a selective activator of SIRT1, a NAD+-dependent deacetylase. [, , ] This activation leads to downstream effects like deacetylation of target proteins involved in various cellular processes, including inflammation, apoptosis, and mitochondrial function. [, ]

A: Research indicates that this compound exhibits anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome in microglia, specialized immune cells in the brain. [] This suppression, in turn, reduces the production of pro-inflammatory cytokines like IL-1β, which contribute to neuroinflammation and neuronal damage. [] This finding is particularly relevant in the context of neurodegenerative diseases like hepatic encephalopathy, where inflammation plays a critical role.

A: Yes, studies using a rat model of thioacetamide-induced hepatic encephalopathy have shown that this compound administration alleviates liver injury, reduces microglial activation and brain oxidative stress, improves neurological function, and enhances survival rates. [] Additionally, in vitro studies using HT22 cells (a mouse hippocampal neuronal cell line) suggest that this compound can protect neurons from the toxic effects of ammonia, a key contributor to neuronal damage in hepatic encephalopathy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

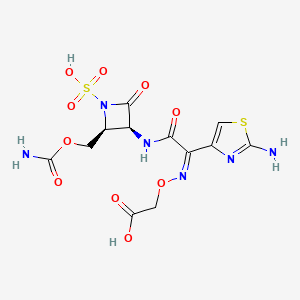

![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)